Cas no 72232-71-4 (BENZOIC ACID, 4-HYDROXY-, 2-(1-PIPERIDINYL)ETHYL ESTER)

BENZOIC ACID, 4-HYDROXY-, 2-(1-PIPERIDINYL)ETHYL ESTER Chemical and Physical Properties
Names and Identifiers
-
- BENZOIC ACID, 4-HYDROXY-, 2-(1-PIPERIDINYL)ETHYL ESTER
- 2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate
- SCHEMBL14106811
- DB-186873
- BIM-0019042.P001
- CCG-6712
- cid_755190
- 4-hydroxybenzoic acid 2-piperidinoethyl ester
- Oprea1_534580
- CHEMBL1378623
- MLS000106230
- 2-piperidin-1-ylethyl 4-hydroxybenzoate
- SMR000103199
- ChemDiv2_000806
- 2-(piperidin-1-yl)ethyl4-hydroxybenzoate
- AKOS001651917
- AB00081526-01
- STK996000
- JDA87053
- CBMicro_018947
- 72232-71-4
- BDBM68662
- Oprea1_618437
- HMS1371E14
- 2-piperidin-1-ylethyl 4-oxidanylbenzoate
- 4-hydroxybenzoic acid 2-(1-piperidinyl)ethyl ester
- HMS2465O05
- Z252955710
-
- Inchi: InChI=1S/C14H19NO3/c16-13-6-4-12(5-7-13)14(17)18-11-10-15-8-2-1-3-9-15/h4-7,16H,1-3,8-11H2
- InChI Key: ZDJLYGFMGQCTNH-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 249.13649347Da
- Monoisotopic Mass: 249.13649347Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 49.8Ų
BENZOIC ACID, 4-HYDROXY-, 2-(1-PIPERIDINYL)ETHYL ESTER Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641250-1g |
2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate |
72232-71-4 | 98% | 1g |
¥17155.00 | 2024-05-02 |
BENZOIC ACID, 4-HYDROXY-, 2-(1-PIPERIDINYL)ETHYL ESTER Related Literature
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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3. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
Additional information on BENZOIC ACID, 4-HYDROXY-, 2-(1-PIPERIDINYL)ETHYL ESTER
Research Briefing on BENZOIC ACID, 4-HYDROXY-, 2-(1-PIPERIDINYL)ETHYL ESTER (CAS: 72232-71-4)
This research briefing provides an in-depth analysis of the latest scientific findings related to BENZOIC ACID, 4-HYDROXY-, 2-(1-PIPERIDINYL)ETHYL ESTER (CAS: 72232-71-4), a compound of significant interest in the field of chemical biology and pharmaceutical research. The compound, known for its potential pharmacological properties, has been the subject of recent studies exploring its synthesis, mechanism of action, and therapeutic applications. This briefing consolidates key information from peer-reviewed journals, patents, and industry reports to present a comprehensive overview of the current state of research.
The chemical structure of BENZOIC ACID, 4-HYDROXY-, 2-(1-PIPERIDINYL)ETHYL ESTER features a benzoic acid moiety esterified with a 2-(1-piperidinyl)ethyl group. This structural configuration is believed to confer unique biological activities, making it a promising candidate for drug development. Recent studies have focused on optimizing synthetic routes to improve yield and purity, with particular attention to green chemistry principles to minimize environmental impact. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize the compound and confirm its structural integrity.
Pharmacological investigations have revealed that BENZOIC ACID, 4-HYDROXY-, 2-(1-PIPERIDINYL)ETHYL ESTER exhibits notable activity as a modulator of specific neurotransmitter systems. In vitro and in vivo studies suggest its potential application in neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to cross the blood-brain barrier and interact with relevant receptors. Additionally, preliminary data indicate possible anti-inflammatory and antioxidant properties, which could expand its therapeutic utility to other disease areas.
Recent advancements in formulation technology have addressed previous challenges related to the compound's solubility and bioavailability. Novel delivery systems, including nanoparticle-based carriers and liposomal formulations, have shown promise in enhancing the compound's pharmacokinetic profile. These developments are critical for translating laboratory findings into clinically viable therapeutics. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate the preclinical and clinical evaluation of this compound.
In conclusion, BENZOIC ACID, 4-HYDROXY-, 2-(1-PIPERIDINYL)ETHYL ESTER represents a compelling area of research with significant potential for therapeutic innovation. Ongoing studies are expected to further elucidate its mechanisms of action and optimize its pharmacological properties. This briefing underscores the importance of continued investment in research and development to unlock the full potential of this compound in addressing unmet medical needs.
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